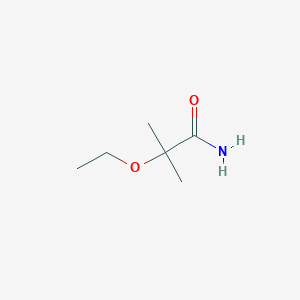
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H24INO2 . It is related to other compounds such as “tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate” and “tert-Butyl-3-chloro-1-piperidine carboxylate” which are also used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” includes a piperidine ring, an iodopropyl group, and a tert-butyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” include a predicted boiling point of 349.8±15.0 °C and a predicted density of 1?±.0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -1.37±0.40 .Aplicaciones Científicas De Investigación
Synthetic Routes and Intermediates
- Synthetic Methodologies for Vandetanib : Vandetanib's synthetic routes were analyzed, revealing that compounds similar to tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate could serve as intermediates in complex synthesis processes. These routes offer high yields and commercial value for industrial-scale production, showcasing the importance of such intermediates in pharmaceutical manufacturing (W. Mi, 2015).
Catalysis and Reaction Mechanisms
- Conducting Terpolymers and Hybrid Nanocomposites : Research into conducting terpolymers has evolved, with electrochemical methods favored for improving polymeric film properties. This review highlights the synthesis of conducting terpolymers and their applications, suggesting a potential area where tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate derivatives could find use (Waheed Adeosun et al., 2021).
Environmental Applications and Concerns
- Adsorption Studies of MTBE : The review on methyl tert-butyl ether (MTBE) adsorption highlights the environmental presence of MTBE and its removal from water. This demonstrates the environmental significance of studying compounds like tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate, as they may share similar concerns or applications in environmental remediation (M. Vakili et al., 2017).
Review and Analysis
- Etherification of Glycerol : A critical review on the etherification process of glycerol outlines various mechanisms and the production of different ether compounds. This insight into reaction mechanisms and product formation can be valuable for understanding the chemical behavior and potential applications of tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate in similar contexts (Prakas Palanychamy et al., 2022).
Mecanismo De Acción
The mechanism of action of “tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” is not specified in the searched resources. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(3-iodopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBXWGVMYTVFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192591 | |
| Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate | |
CAS RN |
163210-23-9 | |
| Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)

![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)










